molecular formula C11H15BrFN B1611913 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene CAS No. 926245-29-6

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene

Cat. No. B1611913
M. Wt: 260.15 g/mol
InChI Key: XRLWPFDRVNNGIH-UHFFFAOYSA-N
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Description

“4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene” is a complex organic compound that contains a benzene ring substituted with bromo, fluoro, and t-butylaminomethyl groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, compounds with similar functional groups are often synthesized through nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions12.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis3.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing bromo and fluoro groups, and the electron-donating t-butylaminomethyl group. These groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions41.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzene ring could make it relatively stable and hydrophobic78.


Scientific Research Applications

Another compound, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD), was found to have herbicidal activity . These compounds were designed, synthesized, and tested for herbicidal activity in a greenhouse . The bioassay results showed that most of the target compounds possessed good herbicidal activity under pre-emergence conditions .

  • tert-Butylamine : This is an organic chemical compound used as an intermediate in the preparation of the sulfenamides . It’s structurally similar to the compound you’re interested in.

  • 1-HETEROARYL-INDOLINE-4-CARBOXAMIDES : These compounds modulate the activity of GPR52 and are useful for the treatment or prevention of disorders related thereto . They might share some structural similarities with “4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene”.

  • tert-Butylamine : This is an organic chemical compound used as an intermediate in the preparation of the sulfenamides . It’s structurally similar to the compound you’re interested in.

  • 1-HETEROARYL-INDOLINE-4-CARBOXAMIDES : These compounds modulate the activity of GPR52 and are useful for the treatment or prevention of disorders related thereto . They might share some structural similarities with “4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene”.

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, brominated compounds can be hazardous and require careful handling910.


Future Directions

The future research directions would depend on the potential applications of this compound. Given its complex structure, it could be of interest in the development of new synthetic methods or as a building block for the synthesis of more complex molecules1112.


Please note that this is a general analysis based on the functional groups present in the compound and similar compounds. For a detailed and accurate analysis, specific studies on “4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene” would be needed.


properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLWPFDRVNNGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588345
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene

CAS RN

926245-29-6
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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